molecular formula C23H16N2O4S B2826014 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide CAS No. 922062-94-0

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide

Cat. No.: B2826014
CAS No.: 922062-94-0
M. Wt: 416.45
InChI Key: FQABFWBLICZOAE-UHFFFAOYSA-N
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Description

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide is a chemical compound of high interest in medicinal chemistry and pharmacological research, designed for investigational purposes. Its core structure is based on the dibenzo[b,f][1,4]oxazepine scaffold, a tricyclic system known to exhibit significant interactions with various G-protein coupled receptors (GPCRs) . Research on closely related analogues has demonstrated that this class of compounds can show high affinity for histamine H1 (hH1R) and serotonin 5-HT2A (h5-HT2AR) receptors, making them valuable tools for studying receptor function and for the development of potential neuropsychiatric agents . The specific molecular architecture of this compound, featuring an 11-oxo group and a naphthalene-1-sulfonamide substituent, is engineered to modulate its properties. The sulfonamide group is a common pharmacophore that can influence binding affinity and selectivity towards different protein targets. The synthesis of such oxazepine derivatives can be achieved through advanced catalytic methods, such as palladium-catalyzed intramolecular cyclocarbonylation, ensuring high purity and quality for research applications . This product is provided For Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c26-23-18-14-16(12-13-20(18)29-21-10-4-3-9-19(21)24-23)25-30(27,28)22-11-5-7-15-6-1-2-8-17(15)22/h1-14,25H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQABFWBLICZOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with the dibenzo[b,f][1,4]oxazepine core, which can be synthesized from 2-aminodiphenyl ether through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures, as well as the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings .

Scientific Research Applications

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Modifications in Dibenzo-Oxazepine Derivatives

The target compound differs from analogs primarily in the sulfonamide substituent and heterocyclic core. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Sulfonamide/Amide Substituent Molecular Weight logP Hydrogen Bond Acceptors/Donors
Target Compound* Dibenzo[b,f][1,4]oxazepine Naphthalene-1-sulfonamide ~400 (estimated) ~3.9 9 acceptors, 1 donor
F732-0081 Dibenzo[b,f][1,4]oxazepine 2,4-Dimethoxybenzene-1-sulfonamide 454.5 3.97 9 acceptors, 1 donor
F732-0078 Dibenzo[b,f][1,4]oxazepine 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide ~430 (estimated) ~4.5 7 acceptors, 1 donor
F732-0319 Dibenzo[b,f][1,4]oxazepine 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide + methyl groups 448.54 5.20 7 acceptors, 1 donor
3-Chloro-4-fluoro-N-(11-oxo-dibenzo-oxazepin-2-yl)benzenesulfonamide Dibenzo[b,f][1,4]oxazepine 3-Chloro-4-fluorobenzenesulfonamide 418.82 ~3.8 7 acceptors, 1 donor
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-dibenzo-thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine 4-Methoxyphenyl carboxamide 421.12 ~4.0 8 acceptors, 2 donors

Note: The target compound’s molecular weight is estimated based on its naphthalene-sulfonamide substituent and comparison to F732-0081.

Key Observations:

Core Heterocycle: Oxazepine vs. Thiazepine: The replacement of oxygen with sulfur in the dibenzo-thiazepine analogs (e.g., compounds 29–32 ) increases molecular weight and alters electronic properties. Sulfur’s larger atomic size and polarizability may enhance binding to hydrophobic pockets in biological targets, as seen in D2 dopamine receptor antagonists . Substituents on the Core: Methyl or ethyl groups at position 10 (e.g., F732-0319 ) increase lipophilicity (logP 5.20 vs.

Sulfonamide/Carboxamide Substituents :

  • Naphthalene vs. Aromatic Rings : The naphthalene group in the target compound provides a bulky, planar aromatic system, likely enhancing π-π stacking interactions compared to smaller substituents like 4-methoxyphenyl .
  • Electron-Withdrawing Groups : The 3-chloro-4-fluoro substitution in introduces electron-withdrawing effects, which may stabilize the sulfonamide group and influence binding affinity.

Physicochemical Properties: logP and Solubility: Compounds with polar substituents (e.g., 2,4-dimethoxy in F732-0081 ) exhibit lower logP values (~3.97) compared to alkylated analogs (logP ~5.20 in F732-0319 ). Hydrogen-Bonding Capacity: All analogs have 1–2 hydrogen bond donors, critical for target engagement. The target compound’s naphthalene group lacks hydrogen-bonding donors, relying on acceptors (e.g., sulfonamide oxygen) for interactions.

Key Findings:
  • Synthetic Challenges : Bulky substituents (e.g., naphthalene in the target compound) may reduce yields due to steric hindrance during coupling reactions, as seen in acetamide derivatives (37–83% yields in ).
  • HRMS/NMR Consistency : All reported compounds show <0.5 ppm error between theoretical and observed HRMS values, confirming structural integrity .

Biological Activity

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,f][1,4]oxazepine core fused with a naphthalene-1-sulfonamide group. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, and it possesses significant structural complexity due to the presence of multiple heteroatoms.

PropertyValue
Molecular Weight382.47 g/mol
LogP3.5917
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area47.835 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor of fatty acid binding proteins (FABPs), which play a crucial role in metabolic and inflammatory processes. In particular, fatty acid binding protein 4 (FABP4) has been identified as a significant target for this compound.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including those containing naphthalene moieties, exhibit antimicrobial properties. A study highlighted the synthesis of various naphthalene-substituted compounds that demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds varied significantly, showcasing their potential as antibacterial agents.

Inhibition of FABP4

A structure-based discovery identified naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of FABP4. The binding affinities of these compounds were comparable to established inhibitors, suggesting their potential therapeutic applications in immunometabolic diseases such as diabetes and atherosclerosis .

Case Studies

  • Inhibition Studies : In vitro studies demonstrated that certain derivatives of naphthalene sulfonamides inhibited FABP4 with high specificity. X-ray crystallography revealed detailed binding modes and interactions within the active site of FABP4, emphasizing the importance of structural design in drug development .
  • Antimicrobial Screening : A series of synthesized sulfonamide derivatives were tested for antimicrobial activity against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial effects, with MICs ranging from 50 to 150 µg/mL against specific pathogens .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

Core Formation : Cyclization of precursors (e.g., substituted dibenzooxazepines) under controlled temperatures (60–80°C) using polar aprotic solvents like dimethylformamide (DMF) .

Sulfonamide Coupling : React the oxazepine core with naphthalene-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical Parameters : Catalyst choice (e.g., Pd for cross-coupling) and solvent selection significantly impact yield (typically 40–60%) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the dibenzooxazepine core and sulfonamide linkage. For example, the oxo group at position 11 appears as a singlet near δ 170 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₅H₁₇N₂O₄S) .

Q. What initial biological screening approaches are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., JAK/STAT) or histone deacetylases (HDACs) using fluorometric or colorimetric substrates. IC₅₀ values <10 μM suggest promising activity .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀. Compare with structurally similar compounds (e.g., BT2 derivatives) to identify SAR trends .
  • Anti-inflammatory Activity : Measure inhibition of IL-1β-induced ICAM-1 expression in endothelial cells via flow cytometry, as demonstrated for related dibenzooxazepines .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic basis of its enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. For HDACs, monitor deacetylation rates using acetylated peptide substrates .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., HDAC2) to identify binding motifs. The sulfonamide group may coordinate with zinc ions in the active site .
  • Computational Docking : Use Schrödinger Suite or AutoDock to simulate binding poses. Focus on interactions between the naphthalene ring and hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from independent studies (e.g., IC₅₀ variability in kinase assays) using statistical tools (ANOVA, p-value <0.05). Control for variables like cell passage number or assay buffer pH .
  • Structural Analog Testing : Synthesize and test derivatives (e.g., replacing the naphthalene with benzofuran) to isolate functional group contributions. For example, BT2’s ethyl carbamate group enhances anti-angiogenic activity vs. its non-esterified analogue .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives from off-target effects .

Q. How can computational modeling guide structural optimization for enhanced selectivity?

  • Methodological Answer :
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors. Prioritize derivatives with predicted lower toxicity (e.g., reduced hERG channel binding) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability. For example, the dibenzooxazepine core may exhibit conformational flexibility that affects target engagement .
  • ADMET Prediction : Use SwissADME or ADMETlab to optimize pharmacokinetics (e.g., oral bioavailability >30%) while maintaining potency .

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